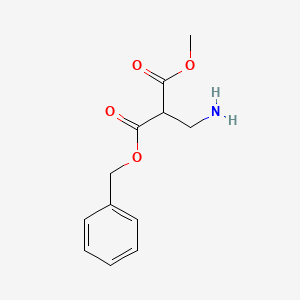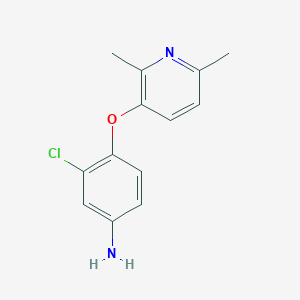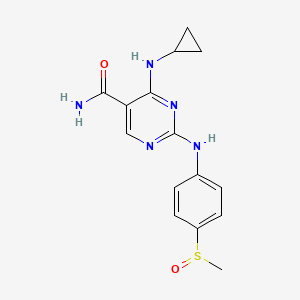![molecular formula C9H6BrNO2S B13873498 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 1610520-29-0](/img/structure/B13873498.png)
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C9H6BrNO2S. This compound is of interest due to its unique structure, which includes a bromine atom, a methyl group, and an aldehyde group attached to a thieno[3,2-c]pyridine core. It has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-c]pyridine core, followed by bromination and formylation reactions.
Thieno[3,2-c]pyridine Core Formation: The core structure can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Formylation: The formyl group is introduced using formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane (DCM), and bases such as triethylamine (TEA).
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents.
Oxidation: Potassium permanganate (KMnO4), aqueous conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: 7-Bromo-5-methyl-4-hydroxy-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde.
Oxidation: 7-Bromo-5-carboxy-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde.
Scientific Research Applications
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound’s unique structure makes it useful in the design of novel organic materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the aldehyde group play crucial roles in its binding affinity and reactivity with biological targets. The compound can interact with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde: Lacks the methyl group, which may affect its reactivity and binding properties.
5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde: Lacks the bromine atom, which may influence its chemical behavior and applications.
Uniqueness
7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential as a pharmacophore in drug discovery.
Properties
CAS No. |
1610520-29-0 |
|---|---|
Molecular Formula |
C9H6BrNO2S |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
7-bromo-5-methyl-4-oxothieno[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2S/c1-11-3-7(10)8-6(9(11)13)2-5(4-12)14-8/h2-4H,1H3 |
InChI Key |
IZBVANAGPHTSJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethyl]sulfanyl-4,6-dimethylpyrimidine](/img/structure/B13873416.png)
![Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate](/img/structure/B13873420.png)
![8-Quinoxalin-6-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873423.png)




![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)



![N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B13873462.png)


